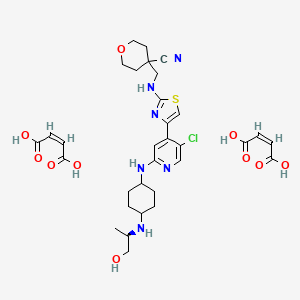
Phalloidin-f-HM-SiR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phalloidin-f-HM-SiR is a multifunctional dye used extensively in biological experiments. It is particularly valuable for its ability to bind and stabilize filamentous actin (F-actin), making it an essential tool for visualizing actin filaments in various cell types. This compound is derived from phalloidin, a toxin found in the death cap mushroom (Amanita phalloides), and is conjugated with a fluorescent dye to facilitate imaging applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phalloidin-f-HM-SiR involves the conjugation of phalloidin with a fluorescent dye. The process typically includes the following steps:
Activation of Phalloidin: Phalloidin is first activated using a suitable reagent, such as N-hydroxysuccinimide (NHS) ester, to form an intermediate that can react with the dye.
Conjugation with Fluorescent Dye: The activated phalloidin is then reacted with a fluorescent dye, such as silicon rhodamine (SiR), under controlled conditions to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of phalloidin are activated using NHS ester or similar reagents.
Large-Scale Conjugation: The activated phalloidin is then conjugated with the fluorescent dye in large reactors, ensuring consistent quality and yield.
Purification and Quality Control: The final product is purified using chromatography techniques and subjected to rigorous quality control to ensure its purity and functionality.
Analyse Chemischer Reaktionen
Types of Reactions
Phalloidin-f-HM-SiR primarily undergoes conjugation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions.
Common Reagents and Conditions
Activation Reagent: N-hydroxysuccinimide (NHS) ester
Conjugation Reagent: Silicon rhodamine (SiR)
Reaction Conditions: Mild temperatures (20-25°C), neutral pH (7.0-7.4), and aqueous solvents.
Major Products
The major product of the conjugation reaction is this compound, a fluorescently labeled phalloidin derivative that retains the ability to bind and stabilize F-actin .
Wissenschaftliche Forschungsanwendungen
Phalloidin-f-HM-SiR has a wide range of applications in scientific research, including:
Cell Biology: Used to visualize and study the organization and dynamics of actin filaments in various cell types.
Histopathology: Employed in tissue staining to highlight actin structures in fixed tissue samples.
Neuroscience: Utilized to investigate the role of actin in neuronal development and function.
Cancer Research: Helps in studying the cytoskeletal changes associated with cancer cell migration and metastasis.
Drug Discovery: Assists in screening compounds that affect actin dynamics and cytoskeletal organization
Wirkmechanismus
Phalloidin-f-HM-SiR exerts its effects by binding tightly to filamentous actin (F-actin) and preventing its depolymerization. This stabilization of actin filaments allows for the visualization of actin structures in cells and tissues. The fluorescent dye conjugated to phalloidin enables the detection of these structures using fluorescence microscopy. The primary molecular target of this compound is F-actin, and its binding prevents the dissociation of actin subunits from filament ends .
Vergleich Mit ähnlichen Verbindungen
Phalloidin-f-HM-SiR is unique in its combination of phalloidin and silicon rhodamine (SiR) dye, providing superior fluorescence properties compared to other phalloidin derivatives. Similar compounds include:
Phalloidin-FITC: Conjugated with fluorescein isothiocyanate (FITC), used for actin staining but with lower photostability.
Phalloidin-TRITC: Conjugated with tetramethylrhodamine isothiocyanate (TRITC), offering different spectral properties.
This compound stands out due to its enhanced photostability and brightness, making it a preferred choice for long-term imaging studies .
Eigenschaften
Molekularformel |
C96H131F3N14O24SSi |
|---|---|
Molekulargewicht |
1982.3 g/mol |
IUPAC-Name |
[7-(dimethylamino)-10-[5-[(4S,5S,6R)-5-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-2-hydroxy-3-[(1R,14R,18S,20R,23R,28R,31R,34S)-18-hydroxy-34-[(1R)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyloxymethyl]-13-methyl-11,12-diazatricyclo[7.4.0.04,6]trideca-1(13),9,11-trien-10-yl]-2-(hydroxymethyl)phenyl]-5,5-dimethylbenzo[b][1]benzosilin-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C94H130N14O22SSi.C2HF3O2/c1-55-64-22-23-65-66(24-25-68(64)84(105-104-55)59-16-17-60(51-109)71(44-59)82-69-20-18-61(106(6)7)45-79(69)132(10,11)80-46-62(107(8)9)19-21-70(80)82)73(65)52-130-93(120)95-27-29-123-31-33-125-35-37-127-39-41-129-43-42-128-40-38-126-36-34-124-32-30-122-28-26-81(112)96-54-94(5,121)49-76-88(116)97-57(3)86(114)103-83(58(4)110)90(118)101-77-53-131-91-72(67-14-12-13-15-74(67)102-91)48-75(87(115)100-76)99-85(113)56(2)98-89(117)78-47-63(111)50-108(78)92(77)119;3-2(4,5)1(6)7/h12-21,44-46,56-58,63,65-66,73,75-78,83,102,109-111,121H,22-43,47-54H2,1-11H3,(H7-,95,96,97,98,99,100,101,103,112,113,114,115,116,117,118,120);(H,6,7)/t56-,57-,58-,63+,65+,66-,73+,75-,76-,77+,78-,83+,94+;/m1./s1 |
InChI-Schlüssel |
HUNYPONRFHFXKV-ZDXSRWKGSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)N[C@@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N1)O)NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)C[C@@](C)(CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC[C@H]6[C@@H]7[C@H]6CCC8=C(N=NC(=C8CC7)C)C9=CC(=C(C=C9)CO)C1=C2C=CC(=[N+](C)C)C=C2[Si](C2=C1C=CC(=C2)N(C)C)(C)C)O)C)[C@@H](C)O.C(=O)(C(F)(F)F)[O-] |
Kanonische SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC6C7C6CCC8=C(N=NC(=C8CC7)C)C9=CC(=C(C=C9)CO)C1=C2C=CC(=[N+](C)C)C=C2[Si](C2=C1C=CC(=C2)N(C)C)(C)C)O)C)C(C)O.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)







![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)




